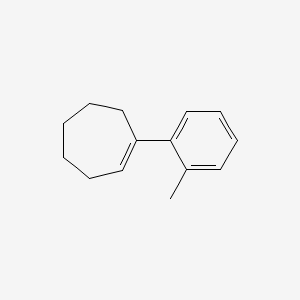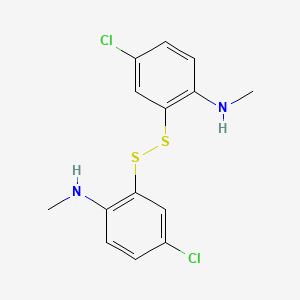![molecular formula C8H14N2O3 B13998721 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid CAS No. 90153-01-8](/img/structure/B13998721.png)
2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid is a chemical compound with the molecular formula C8H14N2O3. It is known for its unique structure, which includes a cyclopentane ring and an amino acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid typically involves the reaction of cyclopentanone with ammonia to form 1-aminocyclopentane. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Aminocyclopentaneacetic acid
- Cyclopentanone derivatives
- Amino acid analogs
Uniqueness
2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid is unique due to its combination of a cyclopentane ring and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts .
Properties
CAS No. |
90153-01-8 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-[(1-aminocyclopentanecarbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H14N2O3/c9-8(3-1-2-4-8)7(13)10-5-6(11)12/h1-5,9H2,(H,10,13)(H,11,12) |
InChI Key |
HXRLRLBLSCGUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


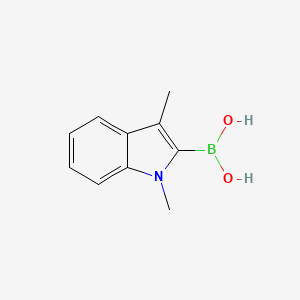
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
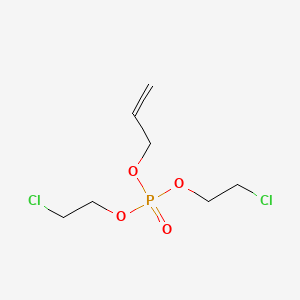
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)

![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
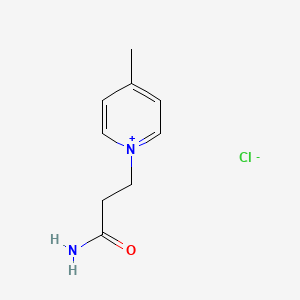
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
